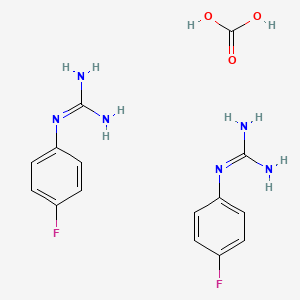
Acetic (2-chloro-4-dimethylaminobenzylidene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic (2-chloro-4-dimethylaminobenzylidene)hydrazide is a chemical compound with the molecular formula C11H14ClN3O and a molecular weight of 239.707 g/mol . This compound is part of the hydrazide family, known for their diverse applications in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic (2-chloro-4-dimethylaminobenzylidene)hydrazide typically involves the reaction of 2-chloro-4-dimethylaminobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency. Quality control measures are implemented to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
Acetic (2-chloro-4-dimethylaminobenzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazides.
科学研究应用
Acetic (2-chloro-4-dimethylaminobenzylidene)hydrazide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in cancer research.
作用机制
The mechanism of action of acetic (2-chloro-4-dimethylaminobenzylidene)hydrazide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound’s hydrazide moiety allows it to form stable complexes with metal ions, which can interfere with enzyme function .
相似化合物的比较
Similar Compounds
- Acetic (4-chloro-2-nitrophenyl)hydrazide
- 4-Hydroxybenzoic (4-dimethylaminobenzylidene)hydrazide
- 2-Cyano-acetic acid (4-chloro-benzylidene)-hydrazide
Uniqueness
Acetic (2-chloro-4-dimethylaminobenzylidene)hydrazide is unique due to its specific structural features, such as the presence of the chloro and dimethylamino groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
59670-83-6 |
|---|---|
分子式 |
C11H14ClN3O |
分子量 |
239.70 g/mol |
IUPAC 名称 |
N-[(E)-[2-chloro-4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C11H14ClN3O/c1-8(16)14-13-7-9-4-5-10(15(2)3)6-11(9)12/h4-7H,1-3H3,(H,14,16)/b13-7+ |
InChI 键 |
BWALCIPZJYYMDM-NTUHNPAUSA-N |
手性 SMILES |
CC(=O)N/N=C/C1=C(C=C(C=C1)N(C)C)Cl |
规范 SMILES |
CC(=O)NN=CC1=C(C=C(C=C1)N(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


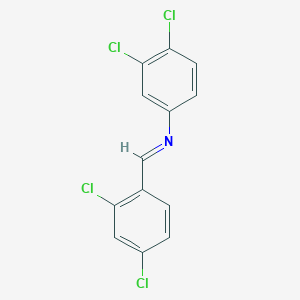
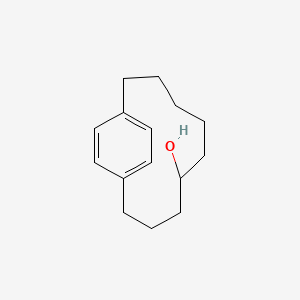

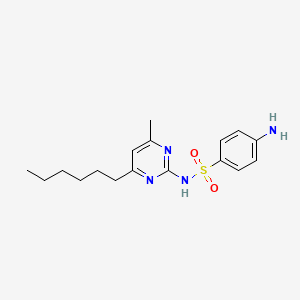


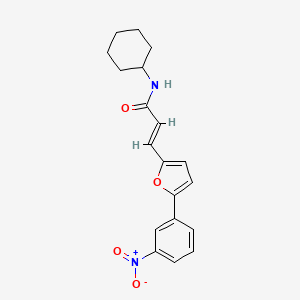

![5-hexanoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11957223.png)


